molecular formula C5H11ClN2O B1427402 Tetrahydrofuran-2-carboximidamide hydrochloride CAS No. 619329-27-0

Tetrahydrofuran-2-carboximidamide hydrochloride

Cat. No. B1427402
M. Wt: 150.61 g/mol
InChI Key: XPEDQFDKJGKRPU-UHFFFAOYSA-N
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Description

Tetrahydrofuran-2-carboximidamide hydrochloride is an organic compound with the chemical formula C6H13NO·HCl . It has a molecular weight of 150.61 . The compound is stored in an inert atmosphere at temperatures between 2-8°C . It is a liquid in its physical form .


Molecular Structure Analysis

The IUPAC name for Tetrahydrofuran-2-carboximidamide hydrochloride is (dihydrofuran-2 (3H)-ylidene)methanediamine hydrochloride . The InChI code for the compound is 1S/C5H10N2O.ClH/c6-5 (7)4-2-1-3-8-4;/h1-3,6-7H2;1H .


Physical And Chemical Properties Analysis

Tetrahydrofuran-2-carboximidamide hydrochloride has a molecular weight of 150.61 . It is a liquid in its physical form . The compound is stored in an inert atmosphere at temperatures between 2-8°C .

Scientific Research Applications

Biomass-Derived Solvent Applications

Tetrahydrofuran derivatives like 2-Methyl-tetrahydrofuran (2-MeTHF) are derived from renewable resources and are being used as alternative solvents in environmentally benign synthesis strategies. Their properties, including low miscibility with water and remarkable stability, make them suitable for synthesis involving organometallics, organocatalysis, and biotransformations. Industries have started assessing 2-MeTHF in synthetic procedures, with promising results and prospects for extended use in pharmaceutical chemistry (Pace et al., 2012).

Chemical Synthesis and Transformation

  • Tetrahydrofuran-2-carboxylic acid esters have been studied for photochemical chlorination, leading to the formation of 5-chlorotetrahydrofuran-2-carboxylic acid esters. These structures were investigated using PMR and mass spectroscopy (Zhuk et al., 1979).
  • Chemoenzymatic preparation of (R)-tetrahydrofuran-2-carboxylic acid (THFC) is explored for pharmaceutical applications, such as the synthesis of furopenem (Fujima et al., 2003).

Catalysis and Reactions

  • Tetrahydrofuran-2-yl radical reactions, generated directly from THF, have been demonstrated to proceed in a conjugate addition manner, giving rise to various tetrahydrofurans useful in chemical syntheses (Yamada et al., 2008).
  • Visible-light mediated oxidative C-H/N-H cross-coupling between tetrahydrofuran and azoles has been developed, showing a green route for N-substituted azoles (Zhang et al., 2017).

Environmental and Safety Studies

  • The effect of tetrahydrofuran on enzyme activities in activated sludge was investigated, providing insights into its influence and fate in the environment (Lv et al., 2008).
  • A study on the biodegradation of tetrahydrofuran by Pseudallescheria boydii ZM01 revealed insights into the environmental hazard and carcinogenic potential of THF, as well as its degradation process (Ren et al., 2020).

Safety And Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements are P261, P305+P351+P338 .

properties

IUPAC Name

oxolane-2-carboximidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O.ClH/c6-5(7)4-2-1-3-8-4;/h4H,1-3H2,(H3,6,7);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPEDQFDKJGKRPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C(=N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tetrahydrofuran-2-carboximidamide hydrochloride

CAS RN

619329-27-0
Record name oxolane-2-carboximidamide hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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